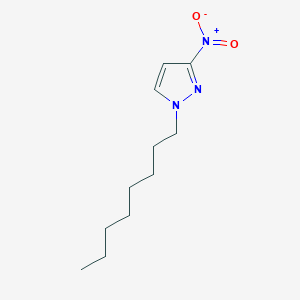

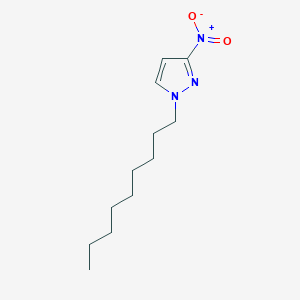

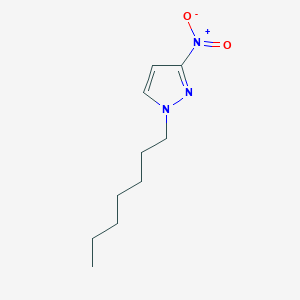

3-Nitro-1-octyl-1H-pyrazole

Overview

Description

3-Nitro-1H-pyrazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

3-Nitro-1-octyl-1H-pyrazole contains total 35 bond(s); 16 non-H bond(s), 7 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 5 aromatic bond(s), 1 five-membered ring(s), 1 nitro group(s) (aromatic), and 1 Pyrazole(s) .Chemical Reactions Analysis

A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .Physical and Chemical Properties Analysis

3-Nitro-1H-pyrazole has a molecular weight of 113.07 g/mol . It has a density of 1.6±0.1 g/cm3, a boiling point of 334.0±15.0 °C at 760 mmHg, and a melting point of 173-175ºC . The flash point is 155.8±20.4 °C .Scientific Research Applications

Material Science Applications

In the field of material science, pyrazole derivatives, including those with nitro groups, are explored for their potential in creating new materials with desirable properties. For instance, studies have shown that these compounds can form stable crystal structures with specific hydrogen bonding patterns, which could be relevant for designing materials with tailored mechanical or optical properties (Hernández-Ortega et al., 2012).

Energetic Materials Development

Significant research has been conducted on the use of nitro-substituted pyrazoles in the development of energetic materials. These compounds are known for their high density and good oxygen balance, making them suitable candidates for use in propellants and explosives. For example, a novel approach for synthesizing nitropyrazole with both furazan and trinitromethyl moieties has been established, showing promising explosive properties (Dalinger et al., 2016). Furthermore, the synthesis of polynitro pyrazoles demonstrates the potential for creating high-energy-density materials (HEDMs) with good thermal stabilities and superior detonation performance (Singh et al., 2021).

Chemical Synthesis and Reactivity

Nitro-substituted pyrazoles are also extensively studied for their chemical reactivity, serving as precursors or intermediates in the synthesis of more complex organic compounds. Research has focused on the reactivity of these compounds under various conditions, revealing insights into nucleophilic substitution reactions and the potential for creating a wide range of derivatives with diverse functionalities (Dalinger et al., 2013).

Advanced Computational Studies

Computational studies on nitro-substituted pyrazoles provide a deeper understanding of their structural and energetic properties, which is crucial for designing new materials with enhanced performance. These studies include density functional theory (DFT) calculations to analyze the molecular geometry, vibrational frequencies, and electronic properties, offering insights into the stability and reactivity of these compounds (Evecen et al., 2016).

Safety and Hazards

Future Directions

Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has skyrocketed since the early 1990s . Therefore, synthesizing structurally diverse pyrazole derivatives is highly desirable, and various researchers continue to focus on preparing this functional scaffold and finding new and improved applications .

Mechanism of Action

Target of Action

Pyrazoles, the core structure of this compound, are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . They are often used as scaffolds in the synthesis of bioactive chemicals .

Mode of Action

It’s worth noting that pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the compound’s interaction with its targets and any resulting changes .

Biochemical Pathways

Pyrazoles have been noted for their role in various biochemical reactions.

Result of Action

Pyrazole derivatives have been noted for their diverse pharmacological effects, including potential antileishmanial and antimalarial activities .

Action Environment

It’s worth noting that the role of solvents in the tautomeric stabilization of pyrazole derivatives has been investigated .

Biochemical Analysis

Biochemical Properties

3-Nitro-1-octyl-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The compound acts as an inhibitor of these enzymes, affecting the metabolic pathways and altering the pharmacokinetics of co-administered drugs .

Additionally, this compound has been shown to interact with nitric oxide synthase (NOS), an enzyme responsible for the production of nitric oxide (NO). By inhibiting NOS, this compound can modulate NO levels, which play a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and context. In cancer cells, this compound has been found to induce apoptosis, a programmed cell death mechanism, by activating caspase enzymes and disrupting mitochondrial function . This compound also affects cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival .

In neuronal cells, this compound has been shown to modulate neurotransmitter release and synaptic plasticity by inhibiting NOS and reducing NO production . This can have implications for neurodegenerative diseases and conditions associated with altered NO signaling.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of cytochrome P450 enzymes, which leads to altered drug metabolism and potential drug-drug interactions . The compound binds to the heme group of these enzymes, preventing the oxidation of substrates and reducing their catalytic activity.

Another important mechanism is the inhibition of NOS, which decreases NO production and affects NO-mediated signaling pathways . This inhibition occurs through the binding of this compound to the active site of NOS, blocking the conversion of L-arginine to NO.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been shown to affect cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, this compound can cause toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are often dose-dependent and may involve oxidative stress and mitochondrial dysfunction.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . The compound can be metabolized by these enzymes to form various metabolites, which may have different biological activities and toxicities. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, which facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, such as the mitochondria and endoplasmic reticulum, where it exerts its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it affects mitochondrial function and induces apoptosis in cancer cells . Additionally, the compound can be found in the endoplasmic reticulum, where it interacts with enzymes involved in protein folding and metabolism .

Properties

IUPAC Name |

3-nitro-1-octylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N3O2/c1-2-3-4-5-6-7-9-13-10-8-11(12-13)14(15)16/h8,10H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJTZINFKLCVVAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-1-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B6362162.png)

![1-[4-(2-Chlorophenoxy)butyl]-1,4-diazepane](/img/structure/B6362167.png)

![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine hydrochloride](/img/structure/B6362193.png)

amine hydrochloride](/img/structure/B6362196.png)

![2-Methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362206.png)

![3,5-Dibromo-1-[(3-chloro-4-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6362225.png)

![1-[4-(3-Chlorophenoxy)butyl]-1H-pyrazol-4-amine](/img/structure/B6362246.png)

![4-{[(Butan-2-yl)amino]methyl}-2-methoxyphenol hydrochloride](/img/structure/B6362251.png)